molecular formula C13H13ClFNO2 B11851153 Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate

Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate

Cat. No.: B11851153
M. Wt: 269.70 g/mol
InChI Key: XFSRIJUSDVIPNK-UHFFFAOYSA-N
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Description

Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a tert-butyl group, a chloro substituent, an ethynyl group, and a fluorophenyl moiety

Preparation Methods

The synthesis of tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-ethynyl-4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro and ethynyl groups can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, inhibiting or activating enzymatic activities, and modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate can be compared with other similar compounds, such as:

  • Tert-butyl (4-ethynylphenyl)carbamate
  • Tert-butyl (4-bromo-2-chloro-5-fluorophenyl)carbamate
  • Tert-butyl (5-chloro-2-fluoropyridin-4-yl)carbamate

These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C13H13ClFNO2

Molecular Weight

269.70 g/mol

IUPAC Name

tert-butyl N-(5-chloro-2-ethynyl-4-fluorophenyl)carbamate

InChI

InChI=1S/C13H13ClFNO2/c1-5-8-6-10(15)9(14)7-11(8)16-12(17)18-13(2,3)4/h1,6-7H,2-4H3,(H,16,17)

InChI Key

XFSRIJUSDVIPNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C#C)F)Cl

Origin of Product

United States

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